molecular formula C16H17NO2 B5801121 N-(4-methoxyphenyl)-2,5-dimethylbenzamide CAS No. 701218-61-3

N-(4-methoxyphenyl)-2,5-dimethylbenzamide

Katalognummer B5801121
CAS-Nummer: 701218-61-3
Molekulargewicht: 255.31 g/mol
InChI-Schlüssel: RDMGRKBFHGUQEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methoxyphenyl)-2,5-dimethylbenzamide, also known as Afatinib, is a small molecule drug that acts as an irreversible inhibitor of epidermal growth factor receptor (EGFR) family of tyrosine kinases. Afatinib has been approved by the FDA for the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations.

Wirkmechanismus

N-(4-methoxyphenyl)-2,5-dimethylbenzamide irreversibly binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling proteins. This leads to the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2,5-dimethylbenzamide has been shown to have potent antitumor activity in preclinical models of NSCLC, breast cancer, and head and neck cancer. In clinical trials, N-(4-methoxyphenyl)-2,5-dimethylbenzamide has demonstrated significant improvement in progression-free survival and overall survival in patients with EGFR-mutant NSCLC. However, the drug has also been associated with adverse effects, such as diarrhea, rash, and stomatitis.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-methoxyphenyl)-2,5-dimethylbenzamide is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR signaling in cancer biology. However, the irreversible nature of its inhibition may limit its usefulness in certain experimental settings. In addition, the drug's adverse effects may also limit its use in certain in vitro and in vivo assays.

Zukünftige Richtungen

Future research on N-(4-methoxyphenyl)-2,5-dimethylbenzamide should focus on identifying biomarkers that can predict response to the drug in different cancer types. In addition, combination therapies involving N-(4-methoxyphenyl)-2,5-dimethylbenzamide and other targeted agents or immunotherapies should be explored to improve treatment outcomes and minimize toxicities. Finally, the development of new EGFR inhibitors with improved selectivity and efficacy may also be a promising avenue for future research.

Synthesemethoden

The synthesis of N-(4-methoxyphenyl)-2,5-dimethylbenzamide involves a multi-step process that starts with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2,5-dimethyl-4-aminobenzamide in the presence of a base to form the desired product, N-(4-methoxyphenyl)-2,5-dimethylbenzamide.

Wissenschaftliche Forschungsanwendungen

N-(4-methoxyphenyl)-2,5-dimethylbenzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in various types of cancer, including NSCLC, breast cancer, and head and neck cancer. In vitro and in vivo studies have shown that N-(4-methoxyphenyl)-2,5-dimethylbenzamide inhibits the growth and proliferation of cancer cells by blocking the EGFR signaling pathway.

Eigenschaften

IUPAC Name

N-(4-methoxyphenyl)-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-4-5-12(2)15(10-11)16(18)17-13-6-8-14(19-3)9-7-13/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMGRKBFHGUQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358932
Record name N-(4-methoxyphenyl)-2,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2,5-dimethylbenzamide

CAS RN

701218-61-3
Record name N-(4-methoxyphenyl)-2,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.